molecular formula C19H18ClN3OS B2449141 1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone CAS No. 897480-01-2

1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone

Cat. No.: B2449141
CAS No.: 897480-01-2
M. Wt: 371.88
InChI Key: VMXSVTWKIIODOP-UHFFFAOYSA-N
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Description

1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of the benzothiazole ring, combined with piperazine and phenylethanone moieties, makes this compound a subject of interest in medicinal chemistry.

Mechanism of Action

Target of Action

Similar compounds with a benzothiazole ring have been found to exhibit anti-inflammatory properties . They are known to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 .

Mode of Action

Similar compounds have been found to inhibit cox-1 . COX enzymes are responsible for the production of prostaglandins, which play a key role in inflammation. By inhibiting these enzymes, the compound may reduce inflammation.

Biochemical Pathways

Based on the anti-inflammatory properties of similar compounds, it can be inferred that the compound may affect the arachidonic acid pathway, which is involved in the production of prostaglandins .

Pharmacokinetics

Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule predicts good absorption or permeation by examining molecular properties important for a drug’s pharmacokinetics in the human body, including absorption, distribution, metabolism, and excretion.

Result of Action

Similar compounds have shown anti-inflammatory activity, suggesting that this compound may also have potential anti-inflammatory effects .

Chemical Reactions Analysis

1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone has been explored for various scientific research applications:

Comparison with Similar Compounds

1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3OS/c20-15-7-4-8-16-18(15)21-19(25-16)23-11-9-22(10-12-23)17(24)13-14-5-2-1-3-6-14/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXSVTWKIIODOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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